molecular formula C8H9N3O3 B2651036 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1864072-66-1

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2651036
CAS No.: 1864072-66-1
M. Wt: 195.178
InChI Key: RPQDJHKKMMHHAZ-UHFFFAOYSA-N
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Description

Historical Evolution of Nitrogen-Containing Heterocyclic Pharmacophores

Nitrogen-containing heterocycles have dominated pharmaceutical development since the 19th century, with early examples like quinine (1820) and penicillin V (1948) demonstrating their therapeutic potential. By the mid-20th century, systematic studies revealed that approximately 60% of small-molecule drugs incorporate nitrogen heterocycles, largely due to their ability to engage hydrogen bonds, π-π interactions, and van der Waals forces with biological targets. The imidazo[4,5-b]pyridine core emerged as a privileged structure following the discovery of its bioactivity as a γ-aminobutyric acid type A (GABA~A~) receptor positive allosteric modulator in the 1980s. Subsequent innovations, such as proton pump inhibitors (e.g., omeprazole) and antitumor agents, cemented its role in addressing diverse pathologies.

Structural Significance of Imidazo[4,5-b]pyridine Core in Bioactive Compounds

The imidazo[4,5-b]pyridine system (Figure 1) combines a pyridine ring fused with an imidazole moiety, creating a planar, electron-deficient framework that mimics purine nucleobases. This structural mimicry enables interactions with adenosine receptors, kinases, and nucleic acid-binding proteins. For instance, derivatives bearing carboxylic acid substituents, such as 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid, exhibit enhanced solubility and hydrogen-bonding capacity, making them ideal for targeting extracellular enzymatic pockets.

Table 1: Bioactive Imidazo[4,5-b]pyridine Derivatives and Their Targets

Compound Target Biological Activity Reference
Alpidem GABA~A~ Receptor Anxiolytic
Zolimidine Proton Pump Antiulcerative
1-Methyl-5-oxo-derivative Glucosamine-6-phosphate Synthase Antimicrobial

The 7-carboxylic acid group in 1-methyl-5-oxo derivatives further enables salt bridge formation with basic residues in enzymatic active sites, as observed in inhibitors of glucosamine-6-phosphate synthase, a fungal cell wall synthesis enzyme.

Positional Isomerism and Electronic Effects in Imidazopyridine Derivatives

Positional isomerism profoundly influences the pharmacodynamics of imidazo[4,5-b]pyridines. For example, shifting the nitrogen atom from the 4,5-b to the 4,5-c position alters electron density distribution, affecting binding to targets like methionyl-tRNA synthetase in Trypanosoma brucei. Substituents at the 1-, 5-, and 7-positions modulate lipophilicity, metabolic stability, and target affinity.

Electronic Effects of Substituents

  • 1-Methyl Group : Enhances metabolic stability by blocking oxidative N-dealkylation.
  • 5-Oxo Moiety : Introduces a hydrogen bond acceptor, improving interactions with serine/threonine kinases.
  • 7-Carboxylic Acid : Increases aqueous solubility and enables ionic interactions with arginine/lysine residues.

Table 2: Impact of Substituent Position on Pharmacological Activity

Substituent Position Electronic Effect Biological Consequence
1-Methyl Electron-donating (+I) Reduced CYP450-mediated oxidation
5-Oxo Electron-withdrawing (-I) Enhanced kinase inhibition
7-Carboxylic Acid Charge delocalization Improved target binding affinity

Synthetic strategies further highlight the scaffold’s adaptability. For instance, condensation of pyridine-2,3-diamine with formic acid yields the unsubstituted imidazo[4,5-b]pyridine core, while Pd-catalyzed cross-coupling enables site-specific introduction of aryl/heteroaryl groups. Recent advances, such as lithium bromide-mediated solvent-free condensations, have improved yields to >80% for 2-substituted derivatives.

Properties

IUPAC Name

1-methyl-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7/h3-4H,2H2,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQDJHKKMMHHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(CC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization. This method allows for the construction of the imidazopyridine framework .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Modifications

Imidazo[4,5-b]pyridine vs. Thiazolo[4,5-b]pyridine

Replacing the imidazole ring with a thiazole (e.g., [1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid) introduces a sulfur atom, altering electronic properties and binding affinities.

Imidazo[4,5-b]pyridine vs. Triazolo[4,5-b]pyridine

Triazolo derivatives (e.g., triazolo[4,5-b]pyridine) feature an additional nitrogen atom, increasing polarity and metabolic stability. Such modifications are exploited in drug design for antiviral and anti-inflammatory agents .

Substituent Variations

Position of Oxo and Carboxylic Acid Groups
  • 1-Methyl-5-oxo-7-carboxylic acid derivative : The methyl group at position 1 increases hydrophobicity, which may improve membrane permeability in biological systems .
Halogenated Derivatives
  • 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid (C₈H₆ClN₃O₂ , MW 211.61 g/mol): Chlorine at position 5 enhances electrophilicity, favoring nucleophilic substitution reactions. This derivative is utilized in cross-coupling reactions for drug intermediates .
  • 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (C₇H₄BrN₃O₂ , MW 258.03 g/mol): Bromine at position 6 facilitates Suzuki-Miyaura couplings, enabling diversification in medicinal chemistry .

Functional Group Replacements

Carboxylic Acid vs. Amide/Esters
  • Methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate (C₈H₇N₃O₂ , MW 177.16 g/mol): Esterification of the carboxylic acid improves lipophilicity, enhancing blood-brain barrier penetration. This modification is critical in CNS-targeting therapeutics .
  • N-(3-Bromophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide (C₁₃H₉BrN₄O , MW 317.14 g/mol): Amide derivatives exhibit increased resistance to metabolic hydrolysis, prolonging pharmacological activity .

Herbicidal Activity

Imidazolinone herbicides (e.g., imazamox and imazethapyr) share a similar bicyclic core but feature pyridinecarboxylic acid substituents. The target compound’s methyl and oxo groups may confer herbicidal activity with distinct target selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
1-Methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid C₉H₉N₃O₃ 207.19 1-Me, 5-oxo, 7-COOH Drug intermediates, agrochemicals
5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid C₇H₇N₃O₃ 181.15 5-oxo, 6-COOH Enzymatic inhibitors
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid C₈H₆ClN₃O₂ 211.61 1-Me, 5-Cl, 7-COOH Cross-coupling reactions
Methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate C₈H₇N₃O₂ 177.16 7-COOMe CNS drug candidates
[1,3]Thiazolo[4,5-b]pyridine-7-carboxylic acid C₇H₄N₂O₂S 180.18 Thiazole core, 7-COOH Catalysis, metal coordination

Biological Activity

1-Methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS Number: 1367930-53-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇N₃O₃
  • Molecular Weight : 193.16 g/mol
  • Structure : The compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused pyridine and imidazole ring system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridines. For example, compounds within this class have demonstrated significant antiproliferative effects on various cancer cell lines.

CompoundCell Line TestedIC₅₀ (µM)
Compound AMCF7 (Breast)0.4
Compound BNCI-H460 (Lung)0.7
1-Methyl-5-Oxo Imidazo[4,5-b]PyridineA549 (Lung)TBD

In a study evaluating amidino-substituted derivatives of imidazo[4,5-b]pyridines, one derivative exhibited an IC₅₀ value of 0.4 µM against colon carcinoma cells . This suggests that structural variations can significantly enhance biological activity.

Antibacterial and Antiviral Activity

While primarily studied for anticancer properties, some derivatives of imidazo[4,5-b]pyridine have shown antibacterial activity against Gram-positive and Gram-negative bacteria. However, the specific compound 1-methyl-5-oxo has not been extensively evaluated for these properties.

The mechanism of action for imidazo[4,5-b]pyridine derivatives often involves:

  • Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in cancer cells.
  • Apoptosis induction : Certain derivatives have been shown to trigger apoptotic pathways in malignant cells.
  • Enzyme inhibition : Some compounds inhibit key enzymes involved in cancer cell proliferation.

Case Studies

A series of experiments were conducted to evaluate the biological activity of 1-methyl-5-oxo derivatives:

  • Study on Antiproliferative Effects :
    • Researchers synthesized various derivatives and tested them against several cancer cell lines including MCF7 and A549.
    • Results indicated that modifications to the carboxylic acid group significantly affected potency.
  • Evaluation of Side Effects :
    • In vivo studies were conducted to assess toxicity levels in model organisms.
    • Preliminary results suggest that while some derivatives are effective at lower concentrations, they may exhibit cytotoxicity at higher doses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-methyl-5-oxo-imidazo[4,5-b]pyridine-7-carboxylic acid using hydrazine-mediated cyclization?

  • Methodological Answer : Utilize a solvent system of alcohols (e.g., ethanol or methanol) at 78°C, combining stoichiometric equivalents of hydrazine with precursor esters. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. For example, hydrazine reactions in ethanol yielded 87% product in analogous heterocyclic systems . Adjust solvent polarity and temperature to improve yield.

Q. What purification techniques are recommended for isolating the target compound from reaction mixtures?

  • Methodological Answer : After solvent removal under reduced pressure, use recrystallization with ethanol/water mixtures to isolate the carboxylic acid derivative. For impurities with similar polarity, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve closely related byproducts . Confirm purity via melting point analysis (>240°C for analogous imidazole carboxylates) and LC-MS .

Q. How should spectroscopic characterization (NMR, FTIR) be conducted to confirm the structure?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the methyl group (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Assign imidazo-pyridine protons using 2D-COSY to resolve overlapping peaks.
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylic acid and lactam groups). Use KBr pellets for solid-state analysis to avoid solvent interference .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., tautomeric forms in NMR) be resolved for this compound?

  • Methodological Answer : Tautomerism in imidazo-pyridine systems can lead to variable NMR signals. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria. For example, heating to 60°C may simplify splitting patterns by accelerating proton exchange. Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) to assign tautomeric states .

Q. What computational strategies are effective for predicting the compound’s biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with homology models of target enzymes (e.g., bacterial enoyl-ACP reductase). Parameterize the carboxylic acid group for ionic interactions with active-site residues. Validate predictions with in vitro assays (MIC determination against E. coli or S. aureus), referencing structural analogs like imazapic, which inhibit acetolactate synthase .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C. Carboxylic acids are prone to decarboxylation at acidic pH, while lactam rings may hydrolyze under alkaline conditions.
  • Thermal Stability : Use TGA-DSC to identify decomposition temperatures (>200°C for similar imidazoles) and optimize storage at -20°C under nitrogen to prevent oxidation .

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) in antimicrobial studies?

  • Methodological Answer : Synthesize derivatives with modifications to the methyl group, carboxylic acid, or pyridine ring. Test against Gram-positive/negative bacteria using disk diffusion assays. Correlate logP (calculated via HPLC retention times) with biofilm inhibition efficacy. For advanced SAR, employ metabolomic profiling (LC-QTOF-MS) to identify bacterial metabolic disruptions .

Key Challenges and Solutions

  • Spectral Ambiguities : Use hyphenated techniques (LC-NMR) for real-time structural elucidation .
  • Low Bioavailability : Explore prodrug strategies (e.g., esterification) to enhance membrane permeability .
  • Byproduct Formation : Optimize reaction stoichiometry (1:1.2 hydrazine:ester ratio) to minimize dimerization .

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